molecular formula C11H16N2O B8764293 N-tert-Butyl-2-methylpyridine-3-carboxamide CAS No. 923563-42-2

N-tert-Butyl-2-methylpyridine-3-carboxamide

Cat. No.: B8764293
CAS No.: 923563-42-2
M. Wt: 192.26 g/mol
InChI Key: RPNURTLMTRIZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-2-methylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

923563-42-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-tert-butyl-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O/c1-8-9(6-5-7-12-8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)

InChI Key

RPNURTLMTRIZDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12-L, three-neck, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet gas adapter is charged with 2-methyl nicotinic acid (302 g, 2.2 mol), EDCI (464 g, 2.4 mol), HOBt (327.3 g, 2.4 mol, 1.1 equiv) and 4.5 L of anhydrous acetonitrile. The mixture is stirred for 45 minutes at room temperature to dissolve most of the solids and is then cooled to 5° C. using an ice-water bath. A mixture of t-butylamine (242 mL, 2.5 mol) and Hunig's base (402 mL, 2.5 mol) in 500 mL of anhydrous acetonitrile and 500 mL of anhydrous dichloromethane is added slowly over 45 minutes, maintaining the temperature below 10° C. The mixture is stirred for 15 hours at room temperature under nitrogen. The solvent is removed under reduced pressure and the residue is dissolved in ethyl acetate (3.0 L) then washed with saturated ammonium chloride solution (2.0 L). The organic-phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification of the resultant crude residue by silica gel flash column chromatography followed by trituration with 5% ethyl acetate/heptane gives the title compound.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step Two
Name
Quantity
464 g
Type
reactant
Reaction Step Two
Name
Quantity
327.3 g
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
solvent
Reaction Step Two
Quantity
242 mL
Type
reactant
Reaction Step Three
Quantity
402 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

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